Home > Products > Screening Compounds P19128 > (5E)-5-benzylidene-2-(N-methylanilino)-1,3-thiazol-4-one
(5E)-5-benzylidene-2-(N-methylanilino)-1,3-thiazol-4-one -

(5E)-5-benzylidene-2-(N-methylanilino)-1,3-thiazol-4-one

Catalog Number: EVT-5127056
CAS Number:
Molecular Formula: C17H14N2OS
Molecular Weight: 294.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Hantzsch thiazole synthesis: This classic approach involves reacting α-haloketones with thiourea or substituted thioureas [, , ]. This method offers versatility in introducing various substituents on the thiazole ring.
  • Reaction of chloroacetyl chloride with substituted thioureas: This method allows for the introduction of various substituents at the 2-position of the thiazole ring [].
  • Cyclization of substituted thioureas with mercaptoacetic acid: This approach facilitates the formation of thiazolidinone rings fused to the thiazole core [].
  • Multi-step synthesis from readily available starting materials: This strategy employs a sequence of reactions to build the desired 2-amino-1,3-thiazol-4(5H)-one structure. For instance, [] describes the synthesis starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate.
Molecular Structure Analysis
  • Planarity and bond angles: Studies have revealed that the thiazole ring and the attached substituents often adopt a planar or near-planar conformation [, ]. Bond angles within the thiazole ring and around the 5-benzylidene group are influenced by the nature and position of substituents.
  • Tautomerism: These compounds can exist in different tautomeric forms, primarily involving the amino group and the adjacent carbonyl group [, ]. The predominant tautomer in the solid state or solution is influenced by factors such as substituents and solvent polarity.
  • Intermolecular interactions: The presence of hydrogen bond donors and acceptors in these molecules facilitates various intermolecular interactions, such as N—H⋯O, N—H⋯N, and O—H⋯O hydrogen bonds. These interactions play a crucial role in their crystal packing and potentially influence their biological activities [].
Chemical Reactions Analysis
  • Alkylation: The amino group can be readily alkylated with various electrophiles, allowing for the introduction of diverse substituents [].
  • Condensation with aldehydes: The active methylene group at the 5-position readily condenses with aldehydes to form 5-arylidene derivatives, a common strategy for introducing structural diversity and modulating biological activities [, , , , ].
  • Cycloaddition reactions: The thiazole ring can participate in cycloaddition reactions, such as [3+2] cycloadditions, providing access to more complex heterocyclic systems [].
  • Rearrangements: Under specific conditions, these compounds can undergo rearrangements leading to the formation of isomeric structures, as exemplified by the photochemical rearrangement described in [].
Mechanism of Action
  • Enzyme inhibition: Many derivatives have been reported to inhibit enzymes involved in various disease pathways. For example, some act as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism and a target for metabolic diseases [, ]. Others exhibit inhibitory activity against urease [], protein kinase DYRK1A [], and 5-lipoxygenase (5-LO) [, ].
  • Receptor binding: Molecular docking studies suggest that these compounds can bind to specific receptors, potentially modulating their activity. [, , , ] discuss examples of docking studies with various targets, including Pim-1 kinase and GABA receptors.
Applications
  • Antimicrobial agents: Several studies have investigated the antimicrobial activity of these compounds against a range of bacterial and fungal strains. Promising activity has been observed against Gram-positive and Gram-negative bacteria, including drug-resistant strains [, , , , , ].
  • Antitubercular agents: Certain derivatives display potent activity against Mycobacterium tuberculosis, showcasing their potential as novel anti-TB drugs [, , , ].
  • Anti-inflammatory agents: Research has highlighted the ability of some 2-amino-1,3-thiazol-4(5H)-ones to act as anti-inflammatory agents, targeting enzymes like 5-lipoxygenase involved in inflammatory processes [, , , ].
  • Anticancer agents: This class of compounds has shown promise as anticancer agents. For example, some derivatives exhibit inhibitory activity against protein kinase DYRK1A, a potential target for cancer therapy [, ].
  • Antihyperglycemic agents: Certain derivatives have demonstrated antihyperglycemic activity in animal models, indicating their potential for treating diabetes [].
  • Other potential applications: Research also suggests potential applications as antioxidants [] and in treating neurological disorders [].

1. (E)-5-Benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives []

    Compound Description: This series of compounds shares the core structure of 5-benzylidene-2-amino-1,3-thiazol-4(5H)-one with the target compound. The primary difference lies in the substitution at the 2-amino position. These derivatives feature a more complex substitution pattern, including a 4-nitrophenyl-1,3,4-oxadiazole moiety connected via a methoxyphenyl linker. Compounds 8d and 8f within this series exhibited notable antibacterial activity against Gram-negative bacteria, exceeding the potency of the control drug gentamycin. []

    Relevance: These derivatives are structurally related to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one through the shared 5-benzylidene-2-amino-1,3-thiazol-4(5H)-one scaffold. The research highlights the influence of modifications at the 2-amino position on biological activity, specifically antibacterial properties. []

2. 5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one []

    Compound Description: This compound, while sharing the 5-benzylidene-1,3-thiazol-4(5H)-one core with the target compound, diverges significantly in its substitution pattern. It features a 4-propoxybenzylidene group at the 5-position and a complex 3-(4-chlorophenyl)-5-[4(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl substituent at the 2-position. The research primarily focuses on the compound's structural features, electronic properties, and vibrational spectra, assessed through Density Functional Theory (DFT) calculations and spectroscopic methods. []

    Relevance: Despite the structural differences, this compound is related to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one through the presence of the 5-benzylidene-1,3-thiazol-4(5H)-one scaffold. The study emphasizes the impact of diverse substituents on the overall molecular properties of this class of compounds. []

3. (5Z) 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones []

    Compound Description: This series represents a distinct class of compounds compared to the target compound. They are characterized by a thiazolidin-4-one core with a 2-thioxo group and various arylidene substituents at the 5-position. The "Z" configuration denotes the stereochemistry of the arylidene double bond. These compounds were synthesized using microwave irradiation and exhibited notable inhibitory activity against protein kinase DYRK1A, particularly compound 3e, (5Z) 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, which demonstrated nanomolar potency. []

    Relevance: While structurally distinct from 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, these compounds are related through the common feature of a 5-arylidene-thiazolone scaffold. The research underscores the importance of this scaffold in designing compounds with protein kinase inhibitory activities. []

4. (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-ones []

    Compound Description: This series of compounds represents a closer structural analogue to the target compound, sharing the 5-arylidene-2-amino-1,3-thiazol-4(5H)-one core. The primary difference lies in the specific substituent at the 2-amino position and the arylidene group. Compound 5s, (5Z)-5-benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one, within this series exhibited potent inhibitory activity against protein kinase DYRK1A at nanomolar concentrations. []

    Relevance: This series shares a high degree of structural similarity with 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, differing primarily in the 2-amino and 5-arylidene substituents. This close structural relationship underscores their relevance in understanding the structure-activity relationships of 1,3-thiazol-4(5H)-one derivatives, particularly regarding protein kinase inhibition. []

5. (Z)-5-(substituted benzylidene)-2-((substituted phenyl) amino)thiazol-4(5H)-one analogues []

    Compound Description: This series of compounds exhibits a striking structural similarity to the target compound, 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one. The main distinction lies in the presence of various substituents on both the benzylidene and phenyl rings attached to the thiazolone core. Several compounds within this series, specifically 6a, 6c, 6e, 6f, and 6i, displayed marginal antitubercular activity against Mycobacterium tuberculosis strains without significant cytotoxicity against MCF-7 and A549 human cancer cell lines. []

    Relevance: These compounds are closely related to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, sharing the same core structure and differing only in the specific substituents on the benzylidene and phenyl moieties. This strong structural correlation highlights their relevance in understanding how substitutions on these groups influence antitubercular activity within this class of compounds. []

6. 2-Amino-1,3-thiazol-4(5H)-ones [, ]

    Compound Description: This series represents a broader class of compounds encompassing the core structure of 2-amino-1,3-thiazol-4(5H)-one, which is present in the target compound. The research focuses on their potent and selective inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. [, ]

    Relevance: Despite lacking the 5-benzylidene substituent, this class of compounds remains relevant to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one due to the shared 2-amino-1,3-thiazol-4(5H)-one core. This structural similarity suggests the potential for exploring 11β-HSD1 inhibitory activity within derivatives of the target compound. [, ]

7. (Z)-2-Amino-5-[2,4-dimethoxy-6-(4-methoxystyryl)benzylidene]-1,3-thiazol-4(5H)-one methanol solvate []

    Compound Description: This compound, while sharing the 2-amino-5-benzylidene-1,3-thiazol-4(5H)-one core with the target compound, possesses a more complex substitution pattern. Notably, it features a dimethoxymethoxystyryl moiety linked to the benzylidene group. The research emphasizes its crystal structure, highlighting the Z geometry of the benzylidene double bond and intermolecular interactions. []

    Relevance: This compound is structurally related to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one by the shared 2-amino-5-benzylidene-1,3-thiazol-4(5H)-one scaffold. The study provides insights into the structural characteristics and potential intermolecular interactions of compounds within this chemical class. []

8. 5-[(Dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones []

    Compound Description: This series of compounds differs from the target compound in the arrangement of the core scaffold. They feature a 5-(dimethylamino)methylidene-1,3-thiazol-2(5H)-one core with trifluoromethylphenyl substituents at the 4-position. The study investigates the influence of the trifluoromethyl group's position (meta or para) on the molecule's structural changes associated with proton tautomerism. []

    Relevance: Despite the structural distinctions, these compounds are related to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one through the presence of a similar thiazolone core structure and the exploration of amino-substituted derivatives. The research sheds light on the tautomeric behavior and conformational preferences within related thiazolone systems. []

9. 5-Dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones []

    Compound Description: This series of compounds, like the previous example, exhibits a 5-(dimethylamino)methylidene-1,3-thiazol-2(5H)-one core structure. The research delves into the impact of introducing a hydroxyl group at various positions (ortho, meta, para) on the phenyl ring attached to the 4-position of the thiazolone core. The study primarily investigates the structural changes arising from proton tautomerism and analyzes the electronic effects and conformational freedom of these molecules. []

    Relevance: Although structurally distinct from 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, these compounds are related through the shared features of a thiazolone core and exploration of amino-substituted derivatives. The investigation contributes to a broader understanding of tautomeric behavior, electronic effects, and conformational preferences within structurally related thiazolone compounds. []

10. 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides []

    Compound Description: This series of compounds features a bi-heterocyclic structure incorporating both 1,3,4-oxadiazole and 1,3-thiazole rings. While structurally distinct from 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, the presence of a 2-amino-1,3-thiazol-4-yl moiety links it to the target compound. The research highlights these compounds' potent urease inhibitory potential and their low cytotoxicity. []

    Relevance: The presence of the 2-amino-1,3-thiazol-4-yl group within these compounds establishes a structural connection to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one. This shared structural motif, despite significant differences in the overall scaffold, suggests a potential avenue for investigating urease inhibitory activity in derivatives of the target compound. []

11. (5Z)-5-(6-quinoxalinium Li sulfonyl methylidene) -2 - [(2,6-dichlorophenyl) amino] -1,3-thiazol -4 (5H) - one []

  • Relevance: The shared 2-amino-5-methylidene-1,3-thiazol-4(5H)-one core structure directly links this compound to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one. The study demonstrates the potential of modifying this core structure to target hYAK3 proteins, suggesting a possible area of investigation for derivatives of the target compound. []

12. Methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2-yl]acetates []

    Compound Description: This series of compounds features a benzoxazine ring fused with a thiazole ring, with a methyl acetate group attached to the benzoxazine moiety. This series differs from the target compound, 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, in the absence of a benzylidene group and the presence of a benzoxazine ring. The research focuses on their potential as COX-2 and 5-LOX inhibitors. []

    Relevance: This series is related to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one through the shared presence of a thiazole ring, albeit in different arrangements and with different substitution patterns. The research highlights the potential of thiazole-containing compounds as anti-inflammatory agents, suggesting a possible direction for exploring the biological activity of the target compound. []

13. 3-(2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)-2H-chromen-2-ones []

    Compound Description: This series of compounds comprises a 2H-chromen-2-one core linked to a 5-methyl-1,3-thiazol-4-yl group at the 3-position. This series shares the presence of a thiazole ring with the target compound, 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, although with distinct substitutions and overall structure. The research investigates their antimicrobial activity against E. coli and P. aeruginosa and suggests potential as bacterial tRNA (guanine37-N1)-methyltransferase inhibitors. []

    Relevance: The shared presence of a thiazole ring, despite being in different chemical environments, links this series to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one. The research underscores the potential of thiazole-containing compounds as antimicrobial agents, prompting further exploration of the biological properties of the target compound and its derivatives. []

14. N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine []

    Compound Description: This compound features a pyrimidine ring linked to a thiazole ring, with various substitutions on both rings. While it shares the presence of a thiazole ring with the target compound, 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, the overall structure and substitution patterns differ significantly. The research primarily focuses on its crystal structure, highlighting the spatial arrangements and intermolecular interactions within the crystal lattice. []

    Relevance: Despite significant structural differences, the shared presence of a thiazole ring connects this compound to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one. The study contributes to a broader understanding of the structural characteristics and potential intermolecular interactions of thiazole-containing compounds. []

15. 3-Methyl-2-methylthio-5-phenyl-(1,3-thiazol-4-ylio)oxide and 3-Methyl-4-methylthio-5-phenyl-1,3-thiazol-2-one []

    Compound Description: These two compounds, while containing a thiazole ring like the target compound, 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, exhibit significant structural differences. They are isomers, with the former being a mesoionic compound that undergoes photochemical rearrangement to form the latter. The research focuses on this novel rearrangement process rather than specific biological activities. []

    Relevance: These compounds are related to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one primarily through the shared presence of a thiazole ring, albeit in different arrangements and with distinct substituents. The study highlights the diverse reactivity and potential for structural rearrangements within thiazole-containing compounds. []

16. 6-Amino-1,2,3-triazolo[4,5-c] pyridin-4(5H)one (8-aza-3-deazaguanine) and 6-amino-1-(β-D-ribofuranosyl)-1,2,3-triazolo[4,5-c] pyridin-4(5H)one (8-aza-3-deazaguanosine) []

    Compound Description: These compounds represent a class of heterocyclic compounds structurally distinct from 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one. They are triazolopyridine derivatives, lacking the thiazole ring that characterizes the target compound. The research focuses on their synthesis and potential as nucleoside analogues. []

    Relevance: While structurally distinct, these compounds are indirectly related to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one as they highlight the exploration of diverse heterocyclic scaffolds in medicinal chemistry. They exemplify the broader context of heterocyclic chemistry and its relevance in drug discovery, even when the specific structures differ significantly. []

17. Thioaplysinopsin analogs []

    Compound Description: These compounds are structurally distinct from 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one. They are indole derivatives incorporating a thiazole ring fused with a pyrimidine ring. The research focuses on their synthesis and does not directly discuss their biological activities. []

    Relevance: These compounds are related to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one through the shared presence of a thiazole ring, although the overall structures and substitution patterns differ significantly. They highlight the diversity of thiazole-containing compounds and their presence in various chemical classes. []

18. 1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones []

    Compound Description: This series of compounds features a quinazolin-4-one core linked to a thiazole ring at the 3-position. While sharing the presence of a thiazole ring with the target compound, 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, the overall structure and substitution patterns differ. This series shows potent anticancer activity, potentially by inhibiting p38α kinase. []

    Relevance: The shared presence of a thiazole ring, despite significant structural variations, connects this series to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one. It underscores the potential of exploring the anticancer activity of the target compound and its derivatives, given the demonstrated potency of structurally related thiazole-containing compounds. []

19. 3-[4-({Methyl-5-[(E)-2-phenyl-1-ethenyl]-4-isoxazolyl}amino)-1,3-thiazol-2-yl]-2-aryl-1,3-thiazolan-4-ones []

    Compound Description: This series features a thiazolidin-4-one ring linked to a thiazole ring, with an isoxazole ring further attached to the thiazole moiety. It shares the presence of a thiazole ring with the target compound, 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, but with distinct overall structures. []

    Relevance: The shared thiazole ring, despite significant structural differences, connects this series to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one. This connection emphasizes the presence of thiazole rings in diverse heterocyclic compounds with potential biological activities. []

20. (Z)-2-(4-chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one []

    Compound Description: This compound is a close structural analogue of the target compound, 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, sharing the 5-benzylidene-1,3-thiazol-4(5H)-one core structure. The main difference lies in the presence of a 4-chlorophenyl group at the 2-position instead of the methyl(phenyl)amino substituent. The research highlights its potent direct 5-lipoxygenase (5-LO) inhibitory activity. []

    Relevance: This compound's close structural similarity to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, particularly the shared 5-benzylidene-1,3-thiazol-4(5H)-one core, makes it highly relevant. The research underscores the importance of this core structure for 5-LO inhibitory activity, suggesting a potential avenue for evaluating the target compound and its derivatives for similar activity. []

21. 2-Methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]‐pyrimido[4,5‐d]oxazin‐4(5H)‐one []

    Compound Description: This compound features a complex structure with a thiazole ring fused to a pyrimidine ring and further linked to a pyrazolone moiety. While it shares the presence of a thiazole ring with the target compound, 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, the overall structure and substitution patterns are distinct. It exhibits notable antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. []

    Relevance: The shared thiazole ring, despite significant structural differences, connects this compound to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one. The research highlights the potential of thiazole-containing compounds as antimicrobial agents, prompting further investigation into the biological properties of the target compound and its derivatives. []

22. 5-Arylidene-2-substituted-1,3-thiazol-4-one derivatives []

    Compound Description: This series of compounds closely resembles the target compound, 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, sharing the 5-arylidene-2-substituted-1,3-thiazol-4-one core. The research primarily focuses on their synthesis and characterization using spectral data and, in some cases, single-crystal XRD analysis. []

    Relevance: The strong structural similarity with 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one makes this series highly relevant, differing only in the specific substituents on the arylidene and at the 2-position. This close relationship highlights their usefulness in understanding the structure-activity relationships of 1,3-thiazol-4(5H)-one derivatives. []

23. 3-Amino-1-phenyl-4- [2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one Schiff bases (TZP4a-l) []

    Compound Description: This series of compounds contains a pyrazole ring linked to a thiazole ring through a hydrazine moiety, with various substitutions on the pyrazole ring. While sharing the presence of a thiazole ring with the target compound, 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, the overall structure and substitution patterns are distinct. These compounds exhibit antimicrobial and antitubercular activities. []

    Relevance: The shared thiazole ring, despite significant structural differences, connects this series to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one. This connection highlights the presence of thiazole rings in diverse heterocyclic compounds with potential biological activities, prompting further exploration of the target compound's properties. []

24. 7-Amino-1,3-diaryl-5- phenyl-2-thioxo-pyrano[2,3-d]pyrimidin-4(5H)ones []

    Compound Description: These compounds, containing a pyrimidine ring fused with a pyran ring and a thioxo group, differ significantly from the target compound, 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, in structure. They are not directly comparable due to the absence of a thiazole ring in their structure. The research primarily focuses on their synthesis through a cyclocondensation reaction. []

    Relevance: These compounds are not directly structurally related to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one as they lack a thiazole ring. They are included to illustrate the diversity of heterocyclic compounds and synthetic strategies within medicinal chemistry. []

25. 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives []

    Compound Description: This series of compounds features a thiazole ring with a morpholine-containing substituent and various substituted phenylimino groups. They share the presence of a thiazole ring with the target compound, 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, but their overall structures and substituents differ. The research investigates their antioxidant properties in vitro. []

    Relevance: The shared thiazole ring, despite significant structural variations, connects this series to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one. This connection underscores the diverse biological activities associated with thiazole-containing compounds and prompts further exploration of the target compound's properties. []

26. 3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives []

    Compound Description: These compounds feature a pyridothiazine core with a phenyl amino propanenitrile substituent. While structurally distinct from 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, they represent a class of heterocyclic compounds with potential therapeutic applications. The research highlights their activity as orally available α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, with potential anticonvulsant effects. []

    Relevance: Despite their structural differences, these compounds are indirectly related to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one as they showcase the exploration of diverse heterocyclic scaffolds in medicinal chemistry. They highlight the broader context of heterocyclic chemistry and its relevance in drug discovery, even when the specific structures differ significantly. []

27. Methyl 5,6-dihydro-l, 3(4H)-thiazine-4-carboxylates []

    Compound Description: These compounds contain a dihydrothiazine ring with a carboxylate group. Although structurally different from 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, they highlight the presence of a six-membered heterocyclic ring system containing both sulfur and nitrogen atoms, similar to the thiazole ring in the target compound. The research focuses on their synthesis from 4-allyl-1,3-thiazol-5(4H)-ones. []

    Relevance: These compounds are indirectly related to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one by highlighting the chemical versatility of heterocyclic systems containing sulfur and nitrogen. While not direct analogues, they provide context for the broader chemical space surrounding the target compound. []

28. 5H-Chromeno[4,3-b]Pyridin-5-Ones []

    Compound Description: This series of compounds consists of a chromene ring fused to a pyridine ring. They lack a thiazole ring, making them structurally distinct from 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one. The research explores their synthesis and potential as breast cancer agents through docking studies and in vitro assays. []

    Relevance: While lacking a direct structural correlation to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one due to the absence of a thiazole ring, these compounds highlight the exploration of diverse heterocyclic scaffolds in medicinal chemistry. They represent a different class of compounds with potential therapeutic applications. []

29. Thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one Derivatives []

    Compound Description: This series of compounds features a diazepine ring fused to a thiadiazole ring. While structurally distinct from 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, they represent a class of heterocyclic compounds with potential therapeutic applications. They are designed as bioisosteres of thiazole-containing compounds, aiming to improve pharmacokinetic properties. The research focuses on their synthesis and docking studies as potential GABAA agonists, with potential applications as ultra-short-acting hypnotics. []

    Relevance: Despite their structural differences, these compounds are indirectly related to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one by showcasing the exploration of bioisosteric replacements and diverse heterocyclic scaffolds in medicinal chemistry. They highlight the broader context of heterocyclic chemistry and its relevance in drug discovery, even when the specific structures differ significantly. []

30. Nitazoxanide, tizoxanide and 4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB) []

    Compound Description: These compounds are nitrothiazole derivatives with known antiparasitic activity. Nitazoxanide is metabolized to tizoxanide, and NTB is a newly synthesized analogue. They share the presence of a thiazole ring with the target compound, 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, but with different overall structures and substituents. The research investigates their in vitro activity against the kinetoplastid parasites Trypanosoma cruzi and Leishmania mexicana. []

    Relevance: The shared thiazole ring, despite significant structural variations, connects these compounds to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one. It highlights the presence of thiazole rings in diverse compounds with biological activities, prompting further exploration of the target compound's properties. []

31. 3‐{[4‐(3‐Methyl‐3‐phenyl‐cyclobutyl)‐thiazol‐2‐yl]‐hydrazono}‐1,3‐dihydro‐ indol‐2‐one []

    Compound Description: This compound comprises an indole ring linked to a thiazole ring through a hydrazone moiety, with a cyclobutyl substituent on the thiazole ring. It shares the presence of a thiazole ring with the target compound, 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, but their overall structures and substituents differ. The research focuses on its molecular structure, characterized by X-ray crystallography and computational methods. []

    Relevance: The shared thiazole ring, despite significant structural differences, connects this compound to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one. This connection highlights the presence of thiazole rings in diverse compounds and their importance in medicinal chemistry. []

32. 3-{4-[2-methyl-4-(4-methoxybenzylidene)-5-oxo-imidazol- 1-yl]phenyl}-2-(substituted phenyl)-1,3-thiazolidin-4-one []

    Compound Description: This series of compounds features a thiazolidin-4-one ring linked to an imidazole ring, with a methoxybenzylidene group attached to the imidazole moiety. While structurally distinct from 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one, they highlight the presence of a thiazolidinone ring system, which is related to the thiazole ring in the target compound. []

    Relevance: These compounds are indirectly related to 5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one through the presence of a thiazolidinone ring, which can be considered a structural analogue to the thiazole ring. While not direct analogues, they provide context for the broader chemical space surrounding the target compound and highlight the use of related heterocyclic systems in medicinal chemistry. []

33. (2R,4S,1′S)-3-Benzoyl-4-[benzoylamino(phenyl)methyl]-4-benzyl-2-phenyl-1,3-oxazolidin-5-one and related compounds []

Properties

Product Name

(5E)-5-benzylidene-2-(N-methylanilino)-1,3-thiazol-4-one

IUPAC Name

(5E)-5-benzylidene-2-(N-methylanilino)-1,3-thiazol-4-one

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C17H14N2OS/c1-19(14-10-6-3-7-11-14)17-18-16(20)15(21-17)12-13-8-4-2-5-9-13/h2-12H,1H3/b15-12+

InChI Key

ITGOTKMPGQHAMR-NTCAYCPXSA-N

SMILES

CN(C1=CC=CC=C1)C2=NC(=O)C(=CC3=CC=CC=C3)S2

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=O)C(=CC3=CC=CC=C3)S2

Isomeric SMILES

CN(C1=CC=CC=C1)C2=NC(=O)/C(=C\C3=CC=CC=C3)/S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.